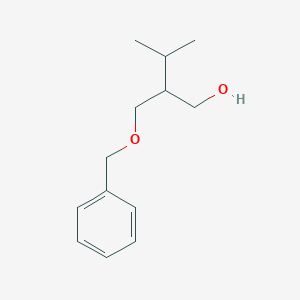![molecular formula C30H38O8 B14249232 1,1'-[(2,5-Dimethoxy-1,4-phenylene)di(ethane-2,1-diyl)]bis(3,4,5-trimethoxybenzene) CAS No. 394208-56-1](/img/structure/B14249232.png)
1,1'-[(2,5-Dimethoxy-1,4-phenylene)di(ethane-2,1-diyl)]bis(3,4,5-trimethoxybenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[(2,5-Dimethoxy-1,4-phenylene)di(ethane-2,1-diyl)]bis(3,4,5-trimethoxybenzene) is a complex organic compound characterized by its multiple methoxy groups attached to a phenylene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(2,5-Dimethoxy-1,4-phenylene)di(ethane-2,1-diyl)]bis(3,4,5-trimethoxybenzene) typically involves the reaction of 2,5-dimethoxy-1,4-phenylenediamine with 3,4,5-trimethoxybenzaldehyde under specific conditions. The reaction is often catalyzed by acids such as p-toluenesulfonic acid and conducted in solvents like methanol or ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1,1’-[(2,5-Dimethoxy-1,4-phenylene)di(ethane-2,1-diyl)]bis(3,4,5-trimethoxybenzene) can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
1,1’-[(2,5-Dimethoxy-1,4-phenylene)di(ethane-2,1-diyl)]bis(3,4,5-trimethoxybenzene) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,1’-[(2,5-Dimethoxy-1,4-phenylene)di(ethane-2,1-diyl)]bis(3,4,5-trimethoxybenzene) involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups play a crucial role in its reactivity and interaction with biological molecules. The exact molecular targets and pathways are still under investigation, but it is believed to modulate various cellular processes through its unique structure .
Comparison with Similar Compounds
Similar Compounds
- 4,4’-((2,5-dimethoxy-1,4-phenylene)bis(ethene-2,1-diyl))dibenzaldehyde
- 4,4’-((1E,1’E)-(2,5-dimethoxy-1,4-phenylene)bis(ethene-2,1-diyl))dibenzonitrile
Uniqueness
1,1’-[(2,5-Dimethoxy-1,4-phenylene)di(ethane-2,1-diyl)]bis(3,4,5-trimethoxybenzene) is unique due to its multiple methoxy groups and the specific arrangement of these groups around the phenylene core.
Properties
CAS No. |
394208-56-1 |
|---|---|
Molecular Formula |
C30H38O8 |
Molecular Weight |
526.6 g/mol |
IUPAC Name |
1,4-dimethoxy-2,5-bis[2-(3,4,5-trimethoxyphenyl)ethyl]benzene |
InChI |
InChI=1S/C30H38O8/c1-31-23-17-22(12-10-20-15-27(35-5)30(38-8)28(16-20)36-6)24(32-2)18-21(23)11-9-19-13-25(33-3)29(37-7)26(14-19)34-4/h13-18H,9-12H2,1-8H3 |
InChI Key |
SACVBEODAKJWFG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CCC2=CC(=C(C=C2OC)CCC3=CC(=C(C(=C3)OC)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


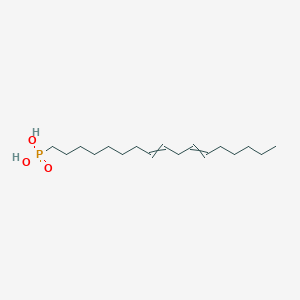
![Ethyl (1R,8S)-9-oxabicyclo[6.1.0]nonane-1-carboxylate](/img/structure/B14249161.png)
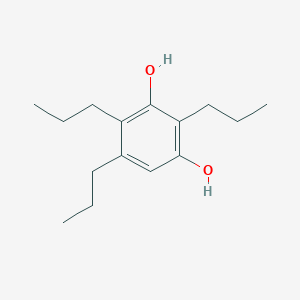
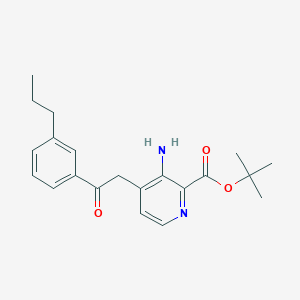
![4-[(Hexylcarbamoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14249178.png)
![Pyridine, 1,2,3,6-tetrahydro-1-[(1R)-1-phenylethyl]-2-propyl-, (2S)-](/img/structure/B14249188.png)
![Acetamide, N-[(1-methylethoxy)methyl]-N-phenyl-](/img/structure/B14249193.png)
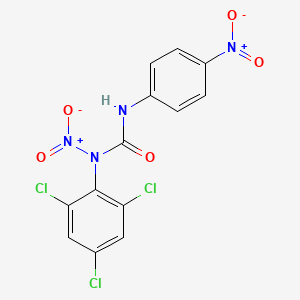

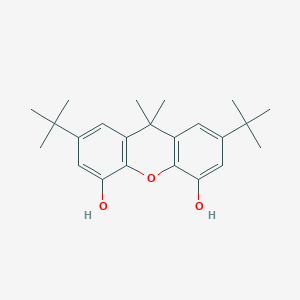
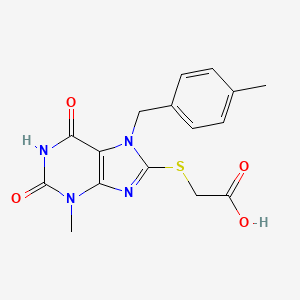
![2-[4-[5-[4-(Diaminomethylideneamino)-2-methylphenyl]furan-2-yl]-3-methylphenyl]guanidine](/img/structure/B14249221.png)
![Pyridine, 2-[2-[3-(trifluoromethyl)phenyl]-4-oxazolyl]-](/img/structure/B14249227.png)
